molecular formula C57H44 B14251364 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene CAS No. 205105-80-2

1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene

Cat. No.: B14251364
CAS No.: 205105-80-2
M. Wt: 729.0 g/mol
InChI Key: DVQMJNAHDGSOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups connected through a central methane core

Preparation Methods

The synthesis of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to coupling reactions to form the final product. Common reagents used in these reactions include palladium catalysts, which facilitate the coupling of phenylene and ethene groups. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound are still under development, as the complexity of the synthesis poses challenges for large-scale manufacturing. advancements in catalytic processes and reaction optimization are paving the way for more efficient production techniques.

Chemical Reactions Analysis

1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts, resulting in the formation of reduced phenylene and ethene groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within cells, influencing cellular metabolism and signaling.

Comparison with Similar Compounds

1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene can be compared to other similar compounds, such as:

    Tetrakis(4-bromophenyl)methane: This compound has a similar central methane core but with bromophenyl groups instead of phenylene-ethene groups.

    Tetraphenylethene: While it shares the ethene and phenylene groups, it lacks the central methane core, resulting in different chemical properties and reactivity.

The uniqueness of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene lies in its combination of phenylene and ethene groups connected through a central methane core, which imparts distinct chemical and physical properties.

Properties

CAS No.

205105-80-2

Molecular Formula

C57H44

Molecular Weight

729.0 g/mol

IUPAC Name

1-(2-phenylethenyl)-4-[tris[4-(2-phenylethenyl)phenyl]methyl]benzene

InChI

InChI=1S/C57H44/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-44H

InChI Key

DVQMJNAHDGSOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)(C5=CC=C(C=C5)C=CC6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.